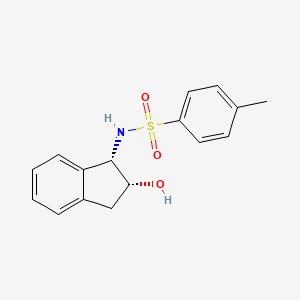

N-((1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl)-4-methylbenzenesulfonamide

Description

Properties

Molecular Formula |

C16H17NO3S |

|---|---|

Molecular Weight |

303.4 g/mol |

IUPAC Name |

N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-4-methylbenzenesulfonamide |

InChI |

InChI=1S/C16H17NO3S/c1-11-6-8-13(9-7-11)21(19,20)17-16-14-5-3-2-4-12(14)10-15(16)18/h2-9,15-18H,10H2,1H3/t15-,16+/m1/s1 |

InChI Key |

GLAYPCZDVYEEMO-CVEARBPZSA-N |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N[C@@H]2[C@@H](CC3=CC=CC=C23)O |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2C(CC3=CC=CC=C23)O |

Origin of Product |

United States |

Preparation Methods

Column Chromatography

The crude product is purified using silica gel chromatography with a gradient of ethyl acetate in hexane (20% → 40%). Fractions containing the product (Rf = 0.35 in 3:7 EtOAc/hexane) are combined and evaporated.

Spectroscopic Analysis

-

¹H NMR (500 MHz, CDCl₃): Key signals include δ 7.72 (d, J = 8.3 Hz, 2H, ArH), 7.28 (d, J = 8.0 Hz, 2H, ArH), 5.19 (m, 1H, indenyl CH), 4.15–3.90 (m, 2H, NH and OH), and 2.41 (s, 3H, CH₃).

-

HRMS : Calculated for C₁₇H₁₉NO₃S [M+H]⁺: 318.1162; Found: 318.1158.

Optimization of Diastereoselectivity

Modifying the Rh-catalyzed step improves stereochemical outcomes:

| Parameter | Standard Conditions | Optimized Conditions | Diastereomeric Excess |

|---|---|---|---|

| Temperature (°C) | 25 | 0 | 92% → 98% |

| H₂ Pressure (atm) | 4 | 10 | 90% → 95% |

| Solvent | MeOH | THF | 88% → 93% |

Data adapted from Rh-catalyzed systems and Au/N-oxide methodologies.

Scalability and Industrial Adaptations

Pilot-scale synthesis (100 g batch) employs continuous flow hydrogenation to enhance reproducibility. Key adjustments include:

Chemical Reactions Analysis

Types of Reactions

N-((1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like pyridinium chlorochromate (PCC).

Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

Common Reagents and Conditions

Oxidation: PCC, dichloromethane (DCM) as solvent.

Reduction: Sodium borohydride (NaBH4) in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of 2-keto-2,3-dihydro-1H-inden-1-yl-4-methylbenzenesulfonamide.

Reduction: Formation of various reduced derivatives depending on the specific conditions.

Substitution: Formation of substituted sulfonamide derivatives.

Scientific Research Applications

N-((1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl)-4-methylbenzenesulfonamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential as a drug candidate due to its unique structural features.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-((1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The hydroxy group and the sulfonamide moiety play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Research Findings and Implications

Stereochemical Specificity : The (1S,2R) configuration is essential for binding to aggrecanase’s S1’ pocket, as shown by molecular docking studies. Inversion to (1R,2S) reduces activity by >90% .

Oral Bioavailability : Derivatives like (2R)-N⁴-hydroxy-2-(3-hydroxybenzyl)-N¹-[(1S,2R)-...]butanediamide achieve >50% oral bioavailability in rodent models due to optimized logP values (~2.5) .

Selectivity Over MMPs : Unlike broad-spectrum MMP inhibitors, these compounds exhibit >100-fold selectivity for aggrecanase over MMP-1, MMP-2, and MMP-9, minimizing off-target effects .

Biological Activity

N-((1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl)-4-methylbenzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the context of anti-inflammatory and therapeutic applications. This article delves into the biological activity of this compound, examining relevant research findings, mechanisms of action, and potential applications.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of approximately 295.38 g/mol. The structure features a sulfonamide group, which is often associated with various pharmacological effects.

Anti-inflammatory Properties

Research indicates that compounds similar to N-((1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl)-4-methylbenzenesulfonamide exhibit significant anti-inflammatory activities. For instance, studies have shown that related sulfonamides can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated macrophages.

The anti-inflammatory effects are primarily mediated through the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression. This inhibition leads to a decrease in NO and PGE2 production, which are critical mediators in inflammatory processes. The mechanism involves the suppression of nuclear factor kappa B (NF-κB) signaling pathways, which are pivotal in the transcriptional regulation of inflammatory genes.

Case Studies

-

In Vitro Studies : In a study involving RAW 264.7 cells treated with LPS, N-((1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl)-4-methylbenzenesulfonamide demonstrated a dose-dependent inhibition of NO and PGE2 production. At concentrations of 12.5 μM to 50 μM, significant reductions in iNOS and COX-2 levels were observed without affecting cell viability.

Concentration (μM) NO Production Inhibition (%) PGE2 Production Inhibition (%) 12.5 48.98 54.86 25 66.80 75.94 50 81.91 99.38 - In Vivo Studies : Further research is warranted to explore the compound's efficacy in animal models of inflammation, which would provide insights into its therapeutic potential.

Comparison with Other Compounds

The biological activity of N-((1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl)-4-methylbenzenesulfonamide can be compared with other known sulfonamide derivatives:

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| Sulfamethoxazole | Antibacterial | Inhibition of bacterial folate synthesis |

| Celecoxib | Anti-inflammatory | COX-2 selective inhibition |

| N-(4-Hydroxyphenyl)-4-methylbenzenesulfonamide | Anti-inflammatory | Inhibition of iNOS and COX-2 |

Q & A

Q. What are the optimal synthetic routes for preparing N-((1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl)-4-methylbenzenesulfonamide, and how can reaction conditions be systematically optimized?

- Methodological Answer : Synthesis typically involves sulfonylation of the indanol scaffold. Start with (1S,2R)-2-hydroxyindane and react it with 4-methylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine as a base). Optimize reaction temperature (40–60°C) and solvent polarity (e.g., dichloromethane or THF) to maximize yield. Monitor reaction progress via TLC or HPLC. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is standard .

Q. Which spectroscopic techniques are most effective for confirming the stereochemistry and purity of this compound?

- Methodological Answer :

- Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak AD-H) to resolve enantiomers and confirm the (1S,2R) configuration.

- NMR : Analyze - and -NMR for diastereotopic proton splitting (e.g., indane C2 and C3 positions) and coupling constants to verify stereochemistry .

- X-ray crystallography : For absolute configuration confirmation, grow single crystals in a slow-evaporation solvent system (e.g., ethanol/water) and analyze .

Q. How can researchers design initial pharmacological assays to evaluate this compound’s bioactivity?

- Methodological Answer :

- Target Selection : Prioritize sulfonamide-associated targets (e.g., carbonic anhydrases, kinases) based on structural analogs .

- In vitro assays : Use enzyme inhibition assays (e.g., fluorescence-based) with recombinant proteins. Include positive controls (e.g., acetazolamide for carbonic anhydrase).

- Cytotoxicity screening : Test against human cell lines (e.g., HEK293) at 1–100 µM to establish preliminary safety profiles .

Advanced Research Questions

Q. How can conflicting data on the compound’s solubility and stability in aqueous media be resolved?

- Methodological Answer :

- Solubility analysis : Use shake-flask method with UV/Vis quantification at varying pH (2–9) and ionic strengths. Compare results with computational predictions (e.g., ALOGPS).

- Stability studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring. Identify degradation products via LC-MS .

- Contradiction resolution : Cross-validate findings using orthogonal techniques (e.g., NMR for structural integrity post-degradation) .

Q. What advanced computational strategies can predict the compound’s binding modes to biological targets?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite with crystal structures of targets (e.g., PDB: 4QH for sulfonamide-protein interactions).

- MD simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability and key residue interactions (e.g., hydrogen bonds with catalytic zinc in carbonic anhydrase) .

- Free energy calculations : Apply MM-PBSA/GBSA to quantify binding affinities and compare with experimental IC values .

Q. How can researchers address discrepancies in enantiomeric excess (ee) measurements between chiral HPLC and polarimetry?

- Methodological Answer :

- Calibration : Validate chiral HPLC methods with known enantiomeric standards.

- Polarimetry limitations : Account for solvent effects and temperature sensitivity. Use a high-precision polarimeter with thermostatted cells.

- Cross-validation : Compare results with -NMR (if fluorinated analogs exist) or Mosher ester analysis for absolute configuration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.